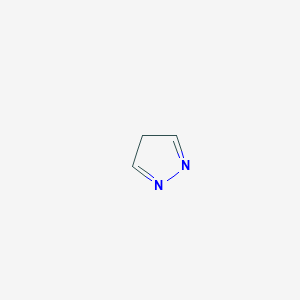

4H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4H-pyrazole is a pyrazole. It is a conjugate acid of a 4H-pyrazol-4-ide. It is a tautomer of a 3H-pyrazole and a 1H-pyrazole.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Agents

4H-pyrazole derivatives have emerged as promising candidates in anticancer drug development. Numerous studies have highlighted their efficacy against various cancer cell lines. For instance, a study evaluated novel this compound compounds against six cancer cell lines, demonstrating significant cytotoxicity and potential for further development as therapeutic agents .

2. Anti-inflammatory Drugs

Several pyrazole-based compounds are recognized for their anti-inflammatory properties. Notable examples include non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and phenylbutazone, which have been widely used in clinical settings . These compounds function by inhibiting cyclooxygenase enzymes, thereby reducing inflammation and pain.

3. Bioorthogonal Chemistry

4H-pyrazoles are increasingly utilized as bioorthogonal reagents in click chemistry applications. Their ability to undergo Diels-Alder reactions makes them suitable for labeling biomolecules without interfering with biological processes. Recent studies have shown that fluorinated 4H-pyrazoles exhibit rapid reactivity as Diels-Alder dienes, although this often compromises their stability under physiological conditions .

Organic Synthesis Applications

1. Diels-Alder Reactions

The Diels-Alder reaction is a key synthetic method where 4H-pyrazoles serve as dienes. A computational study indicated that oxetane-functionalized 4H-pyrazoles exhibit remarkable reactivity due to spirocyclization and hyperconjugation effects, making them highly effective in cycloaddition reactions . This reactivity can be harnessed to synthesize complex organic molecules efficiently.

2. Synthesis of Novel Compounds

Research has focused on synthesizing new derivatives of 4H-pyrazoles to explore their properties and potential applications. For example, spiro-4H-pyrazole-oxindoles have been developed with good yields, showcasing the versatility of this compound in generating structurally diverse compounds .

Material Science Applications

1. Functional Materials

The unique properties of 4H-pyrazoles enable their use in developing functional materials. Their electronic properties can be tailored through chemical modifications, making them suitable for applications in organic electronics and photonic devices.

2. Sensors

Recent advancements have also explored the application of this compound derivatives in sensor technology. Their ability to interact with various analytes allows for the development of sensitive detection methods for environmental monitoring and biomedical applications.

Case Studies

Eigenschaften

Molekularformel |

C3H4N2 |

|---|---|

Molekulargewicht |

68.08 g/mol |

IUPAC-Name |

4H-pyrazole |

InChI |

InChI=1S/C3H4N2/c1-2-4-5-3-1/h2-3H,1H2 |

InChI-Schlüssel |

NILYRCYRBPDITI-UHFFFAOYSA-N |

Kanonische SMILES |

C1C=NN=C1 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.